4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine
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Overview
Description
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- is a complex organic compound with the molecular formula C14H21N3 . This compound is characterized by its unique spirocyclic structure, which includes a benzenamine moiety and a diazaspiro nonane ring system. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the diazaspiro nonane ring system, followed by the introduction of the benzenamine moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often utilizing continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Scientific Research Applications
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- involves its interaction with specific molecular targets and pathways. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- can be compared with other similar compounds, such as:
Benzenamine derivatives: These include compounds like aniline and its substituted derivatives, which share the benzenamine moiety but lack the spirocyclic structure.
Diazaspiro compounds: These include other diazaspiro nonane derivatives, which have similar ring systems but different substituents on the nitrogen atoms.
The uniqueness of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- lies in its combination of the benzenamine moiety with the diazaspiro nonane ring system, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
4-(2-methyl-2,7-diazaspiro[3.5]nonan-7-yl)aniline |
InChI |
InChI=1S/C14H21N3/c1-16-10-14(11-16)6-8-17(9-7-14)13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3 |
InChI Key |
IBCZPTAGYUMVFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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